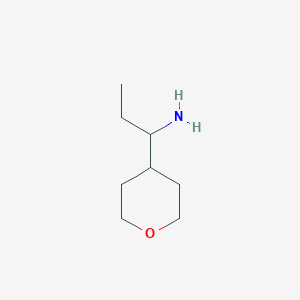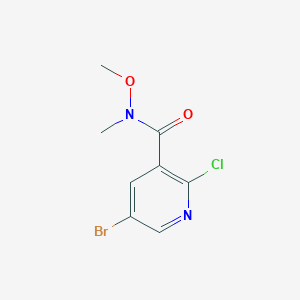
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Übersicht
Beschreibung
“5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide” is a chemical compound with the CAS Number: 885223-63-2 . Its molecular weight is 279.52 . The IUPAC name for this compound is 5-bromo-2-chloro-N-methoxy-N-methylnicotinamide .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide” is 1S/C8H8BrClN2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.52 . It is recommended to be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Environmental and Agricultural Uses
- Alternative Fumigants in Agriculture : Researchers have explored the use of alternative fumigants, potentially including compounds like 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, as substitutes for harmful chemicals in agriculture. Water-soluble formulations of these alternatives can be applied through drip irrigation systems, offering economic and environmental benefits, reduced worker exposure, and the ability to apply a combination of fumigants simultaneously or sequentially (Ajwa et al., 2002).
Toxicological and Environmental Health Studies
- Trihalomethanes (THMs) Toxicity : Studies have delved into the toxicity of trihalomethanes (THMs), a group of chemicals that potentially include bromo and chloro compounds. These studies aim to understand the cytotoxic, genotoxic, and mutagenic effects of THMs, highlighting the importance of this research in evaluating public health risks (Medeiros et al., 2019).
- Antimetastatic Properties of Halogenated Compounds : Research has shown that halogenated compounds, including those with bromo and chloro groups, can have significant antimetastatic effects. These studies focus on the structure-activity relationship of these compounds, shedding light on their potential use in cancer treatment (Liew et al., 2020).
Water Treatment and Public Health
- Halogen-Induced Airway Hyperresponsiveness and Lung Injury : The activity of halogens like chlorine and bromine in the environment, and their interaction with biomolecules resulting in health impacts, has been a significant area of study. These halogens can fragment high-molecular-weight hyaluronan in the airways, leading to health issues such as airway hyperresponsiveness and increased epithelial and microvascular permeability (Lazrak et al., 2020).
- Electrochemical Water Treatment : Electrochemical processes, which might involve halogenated compounds, have been studied for the treatment of contaminated water. These processes can effectively remove a range of organic and inorganic contaminants but may also lead to the formation of toxic byproducts, especially when chloride and bromide are present (Radjenovic & Sedlak, 2015).
Biochemical Studies
- Role of Halogens in Rhodophyta : The synthesis of organic halogen-containing compounds by marine red algae, involving halogens like bromine and chlorine, has been studied for its biochemical importance. These compounds may offer environmental advantages, such as predator avoidance and microflora antibiosis (Fenical, 1975).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICOBHUDWNSYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC(=C1)Br)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718607 | |
| Record name | 5-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide | |
CAS RN |
885223-63-2 | |
| Record name | 5-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

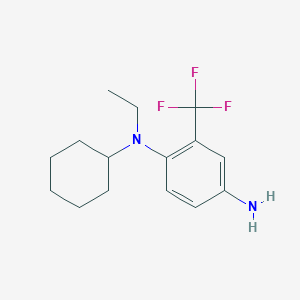
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B1426348.png)
![3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426352.png)
![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)
![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)
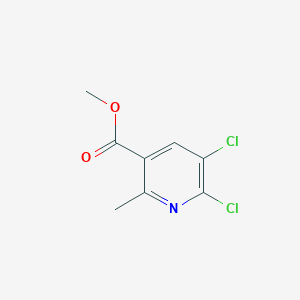
amine](/img/structure/B1426358.png)
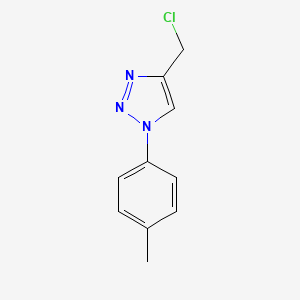
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)
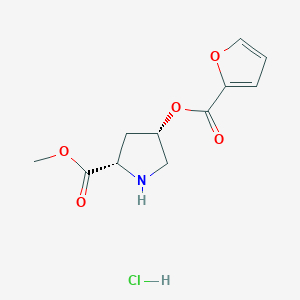
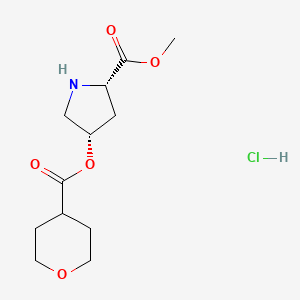
![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)
![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
